![molecular formula C20H32O3 B12433372 (1R,3aR,5aS,7R,9aR,11aR)-1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-Tetradecahydro-6,6,9a,11a-tetramethylphenanthro[1,2-b]furan-1,7-diol](/img/structure/B12433372.png)
(1R,3aR,5aS,7R,9aR,11aR)-1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-Tetradecahydro-6,6,9a,11a-tetramethylphenanthro[1,2-b]furan-1,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9aR,11aR)-6,6,9a,11a-tetramethyl-1H,2H,3aH,4H,5H,5aH,7H,8H,9H,10H,11H-phenanthro[1,2-b]furan-1,7-diol is a complex organic compound with a unique structure that includes multiple fused rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9aR,11aR)-6,6,9a,11a-tetramethyl-1H,2H,3aH,4H,5H,5aH,7H,8H,9H,10H,11H-phenanthro[1,2-b]furan-1,7-diol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a furan derivative reacts with a suitable dienophile under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(9aR,11aR)-6,6,9a,11a-tetramethyl-1H,2H,3aH,4H,5H,5aH,7H,8H,9H,10H,11H-phenanthro[1,2-b]furan-1,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(9aR,11aR)-6,6,9a,11a-tetramethyl-1H,2H,3aH,4H,5H,5aH,7H,8H,9H,10H,11H-phenanthro[1,2-b]furan-1,7-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of (9aR,11aR)-6,6,9a,11a-tetramethyl-1H,2H,3aH,4H,5H,5aH,7H,8H,9H,10H,11H-phenanthro[1,2-b]furan-1,7-diol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,5’R,7S,9AR,11AR)-1,5’,9A,11A-TETRAMETHYL-3A,3B,3’,4,4’,5’,6,6’,7,8,9,9A,9B,10,11,11A-HEXADECAHYDRO-1H-SPIRO[PHENANTHRO[1,2-B]FURAN-2,2’-PYRAN]-7-OL
- (4AR,4BR,5AR,7BS,9AS)-5A,7,7-TRIMETHYLDODECAHYDROCYCLOPROPA[7,8]PHENANTHRO[4B,5-B]OXIREN-9A(1H)-OL
Uniqueness
What sets (9aR,11aR)-6,6,9a,11a-tetramethyl-1H,2H,3aH,4H,5H,5aH,7H,8H,9H,10H,11H-phenanthro[1,2-b]furan-1,7-diol apart is its specific arrangement of fused rings and hydroxyl groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(9aR,11aR)-6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol |
InChI |
InChI=1S/C20H32O3/c1-18(2)14-6-5-12-13(19(14,3)10-8-15(18)21)7-9-20(4)16(22)11-23-17(12)20/h14-17,21-22H,5-11H2,1-4H3/t14?,15?,16?,17?,19-,20+/m0/s1 |
InChI Key |
OJVSSCWLDLYDFI-FDXIFFQDSA-N |
Isomeric SMILES |
C[C@@]12CCC(C(C1CCC3=C2CC[C@]4(C3OCC4O)C)(C)C)O |
Canonical SMILES |
CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3OCC4O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


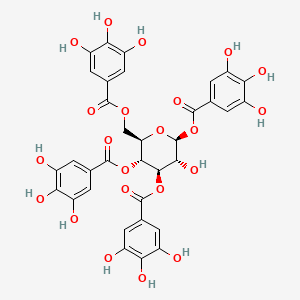
![trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane](/img/structure/B12433298.png)
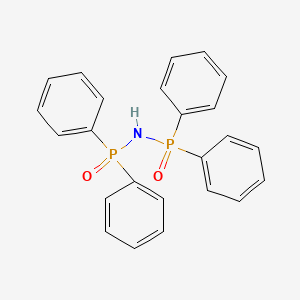
![(E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine](/img/structure/B12433315.png)
![(3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12433322.png)


![[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B12433350.png)
![3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B12433369.png)
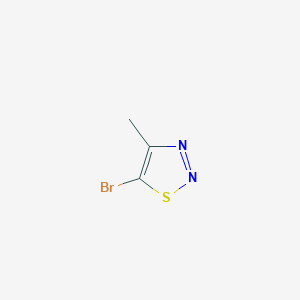
![3-Chloro-2-{[5-(1-{2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydrazin-1-ylidene}ethyl)thiophen-2-YL]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B12433371.png)
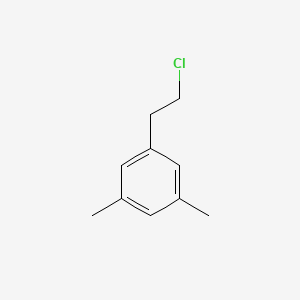
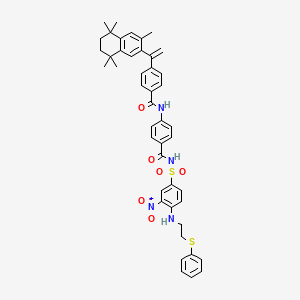
![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)
